Nocardicin E

antibacterial susceptibility Pseudomonas aeruginosa monocyclic β-lactam SAR

Nocardicin E (CAS 63598-46-9, also referenced as 63555-59-9) is a monocyclic β-lactam antibiotic belonging to the nocardicin family, produced by the actinomycete Nocardia uniformis subsp. tsuyamanensis ATCC 21806.

Molecular Formula C19H17N3O7
Molecular Weight 399.4 g/mol
CAS No. 63598-46-9
Cat. No. B1147259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNocardicin E
CAS63598-46-9
Synonyms(αR,3S)-3-[[(2E)-(Hydroxyimino)(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid;  [3S-[1(S*),3R*(E)]]-3-[[(Hydroxyimino)_x000B_(4-hydroxyphenyl)acetyl]amino]-α-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic Acid; 
Molecular FormulaC19H17N3O7
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)O
InChIInChI=1S/C19H17N3O7/c23-12-5-1-10(2-6-12)15(21-29)17(25)20-14-9-22(18(14)26)16(19(27)28)11-3-7-13(24)8-4-11/h1-8,14,16,23-24,29H,9H2,(H,20,25)(H,27,28)/b21-15-/t14-,16+/m0/s1
InChIKeyNMMOYDKOFASOBV-HKHZIIAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nocardicin E (CAS 63598-46-9): Monocyclic β-Lactam Antibiotic and Late-Stage Biosynthetic Intermediate Procurement Guide


Nocardicin E (CAS 63598-46-9, also referenced as 63555-59-9) is a monocyclic β-lactam antibiotic belonging to the nocardicin family, produced by the actinomycete Nocardia uniformis subsp. tsuyamanensis ATCC 21806 [1]. First isolated and characterized alongside nocardicins C, D, F, and G in 1977, it is one of seven naturally occurring nocardicins (A–G) [2]. Its molecular formula is C₁₉H₁₇N₃O₇ with a molecular weight of 399.4 g/mol, and it bears the characteristic oxime moiety essential for biological activity within this class [3]. Nocardicin E occupies a unique dual identity: it possesses intrinsic antibacterial activity, particularly against Pseudomonas aeruginosa, while also serving as the direct late-stage biosynthetic precursor to nocardicin A, the most potent member of the family [4].

Why Nocardicin E Cannot Be Substituted by Other Nocardicin Family Members in Research and Industrial Workflows


The nocardicin family exhibits steep structure–activity gradients that preclude generic interchange. Nocardicin E, nocardicin F, and nocardicin A differ fundamentally in molecular weight (399.4 vs. ~399 vs. 500.5 g/mol), side-chain composition, and antibacterial potency against the same target organism [1]. The oxime moiety, present in nocardicin E and A but requiring the cytochrome P450 NocL for its formation, is a prerequisite for full biological activity; its absence or modification abolishes antibacterial effect [2]. Most critically, nocardicin E is the obligate enzymatic substrate for the 3-amino-3-carboxypropyltransferase (Nat) that catalyzes the penultimate step in nocardicin A biosynthesis—a reaction that nocardicin A itself cannot undergo [3]. These biochemical and pharmacological discontinuities mean that procurement of a nocardicin family member without precise CAS verification risks selecting a compound with an entirely different experimental utility.

Nocardicin E (CAS 63598-46-9) Quantitative Differentiation Evidence Against Closest Analogs


8-Fold Superior Anti-Pseudomonal Activity of Nocardicin E Over Nocardicin F in Standardized MIC Assay

In a direct head-to-head comparison reported within a single patent, nocardicin E demonstrated an 8-fold lower MIC against Pseudomonas aeruginosa NCTC10490 compared to nocardicin F under identical assay conditions. Both compounds were inactive (MIC >400 mcg/mL) against Staphylococcus aureus 209P, Bacillus subtilis ATCC6633, and Escherichia coli NIHJ JC-2, establishing that the differential activity is P. aeruginosa-selective [1]. This positions nocardicin E as the more potent of the two late-stage biosynthetic intermediates for anti-pseudomonal applications.

antibacterial susceptibility Pseudomonas aeruginosa monocyclic β-lactam SAR

Nocardicin E Serves as the Obligate Enzymatic Substrate for Nocardicin A Biosynthesis via 3-Amino-3-Carboxypropyltransferase (Nat)

Nocardicin E is the specific substrate for the S-adenosylmethionine:nocardicin 3-amino-3-carboxypropyltransferase (Nat, EC 2.5.1.38), which catalyzes the transfer of a 3-amino-3-carboxypropyl moiety from S-adenosylmethionine (AdoMet) to the phenolic oxygen of nocardicin E to yield isonocardicin A [1]. A cell-free extract of N. uniformis was shown to effect efficient, time-dependent conversion of nocardicin E to a product identified as nocardicin A (via isonocardicin A) by HPLC retention time and UV spectrum [2]. The purified transferase (38 kDa monomer) exhibits sequential kinetics and can also act on nocardicin F and G, but the in vivo substrate is believed to be nocardicin G; nevertheless, nocardicin E remains the direct precursor to isonocardicin A in the late-stage tailoring steps [3]. Neither nocardicin A nor carbenicillin can serve as substrates for this transformation, making nocardicin E uniquely positioned as the penultimate intermediate.

biosynthesis enzymology nocardicin pathway engineering

Acute Toxicity Profile: Nocardicin E Demonstrates No Observable Toxicity at 500 mg/kg in Murine Model

In a standardized acute toxicity test reported in the original patent, an aqueous sodium hydroxide solution (pH 7.4) of nocardicin E was administered subcutaneously to five ICR-strain mice (18–22 g) at a single dose of 500 mg/kg. All mice survived and appeared normal throughout the one-week observation period [1]. While nocardicin A has reported LD₅₀ values of >8000 mg/kg (oral) and >2000 mg/kg (i.v.) in mice and rats [2], the nocardicin E toxicity data establish a baseline safety profile at a dose far exceeding the MIC-relevant concentration range. This dataset, though limited to a single-dose acute model, is the only publicly available in vivo safety data for nocardicin E and distinguishes it from nocardicin F, which was tested in the same experiment and also showed no toxicity at 500 mg/kg.

acute toxicity in vivo safety therapeutic window

Structural Differentiation: Nocardicin E Bears the Oxime Pharmacophore But Lacks the Homoserine-Derived Side Chain of Nocardicin A

Nocardicin E (C₁₉H₁₇N₃O₇, MW 399.4) differs from nocardicin A (C₂₃H₂₄N₄O₉, MW 500.5) by the absence of the 3-amino-3-carboxypropyl (homoserine-derived) side chain attached via ether linkage to the para-position of the phenyl ring of the oxime moiety [1]. The oxime group [–C(=N–OH)–], formed by the cytochrome P450 NocL through oxidation of a primary amine, is present in both nocardicin E and nocardicin A and is required for full biological activity [2]. This structural dichotomy explains nocardicin E's dual role: the oxime confers intrinsic antibacterial activity (MIC 12.5 mcg/mL vs. P. aeruginosa), while the absence of the homoserine side chain makes it a substrate—rather than the final product—of the biosynthetic pathway. Nocardicin F, in contrast, is the E-isomer of nocardicin E (differing in oxime geometry), a stereochemical change that reduces anti-pseudomonal potency by 8-fold [3].

structure-activity relationship oxime pharmacophore β-lactam side chain

Nocardicin E (CAS 63598-46-9): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Chemoenzymatic Synthesis of Nocardicin A and Isotopically Labeled Analogs

Nocardicin E is the direct substrate for the cell-free biosynthesis of nocardicin A using the 3-amino-3-carboxypropyltransferase (Nat) and S-adenosylmethionine [1]. This enzymatic conversion has been demonstrated with partially purified N. uniformis extracts [2]. Researchers performing chemoenzymatic total synthesis of nocardicin A, or producing ¹³C/²H-labeled nocardicin A for mechanistic studies, must procure nocardicin E as the starting material—nocardicin A, nocardicin F, or nocardicin G cannot substitute for this specific transformation. The reaction produces isonocardicin A, which is subsequently epimerized at C-9′ by a dedicated epimerase to yield the final D-configured nocardicin A [3].

Structure–Activity Relationship (SAR) Studies on Monocyclic β-Lactam Oxime Pharmacophore

The oxime moiety [–C(=N–OH)–] present in nocardicin E is essential for biological activity, as demonstrated by the NocL cytochrome P450 knockout studies showing that loss of oxime formation abolishes antibacterial effect [1]. With an MIC of 12.5 mcg/mL against P. aeruginosa—8-fold lower than its E-oxime isomer nocardicin F—nocardicin E provides a defined baseline for SAR investigations of oxime geometry, substitution, and reduction [2]. Procurement of nocardicin E, rather than the more complex nocardicin A, allows SAR studies that isolate the contribution of the oxime-β-lactam core without confounding by the homoserine side chain.

Biosynthetic Pathway Elucidation and Enzyme Kinetics Studies

Nocardicin E is a late-stage intermediate in the nocardicin A biosynthetic pathway and is the accepted substrate for the 3-amino-3-carboxypropyltransferase (Nat, EC 2.5.1.38), a rare example of a non-methyl transfer from S-adenosylmethionine [1]. The purified 38 kDa monomeric enzyme has been kinetically characterized using nocardicin E as substrate, and the gene (GenBank AP083882) has been cloned from N. uniformis [2]. Researchers studying this unusual enzyme class, or conducting mutational analysis of nocardicin biosynthetic genes (nocK, nocL), require authentic nocardicin E as both substrate and analytical standard. Nocardicin A cannot serve as a substrate for Nat, making nocardicin E procurement non-negotiable for these experiments.

Anti-Pseudomonal Drug Discovery Lead Optimization

Nocardicin E exhibits selective, measurable activity against Pseudomonas aeruginosa NCTC10490 (MIC 12.5 mcg/mL) while showing no activity against Gram-positive organisms (S. aureus, B. subtilis: MIC >400 mcg/mL) or E. coli (MIC >400 mcg/mL) [1]. This narrow Gram-negative spectrum, combined with the demonstrated absence of acute toxicity at 500 mg/kg in mice [1], establishes nocardicin E as a defined starting scaffold for medicinal chemistry optimization targeting multidrug-resistant Pseudomonas. Compared to the more complex nocardicin A (MW 500.5), nocardicin E (MW 399.4) presents a less synthetically encumbered core for systematic derivatization of the free phenolic position.

Quote Request

Request a Quote for Nocardicin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.